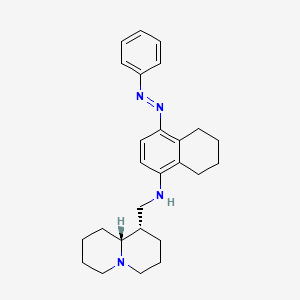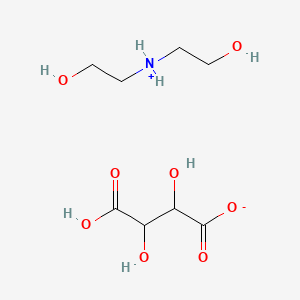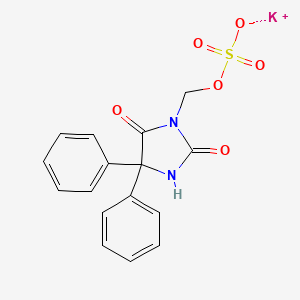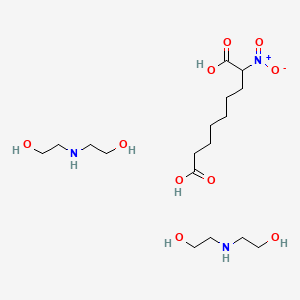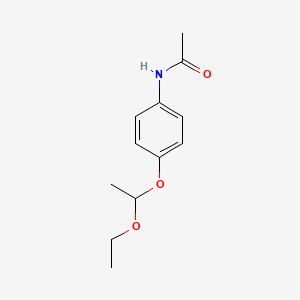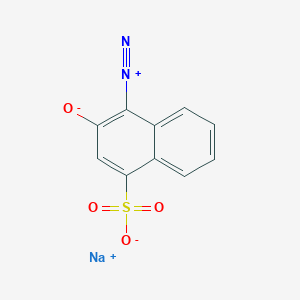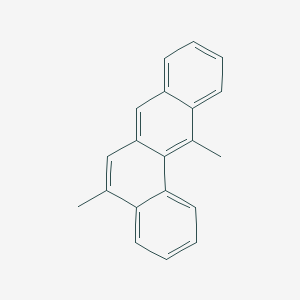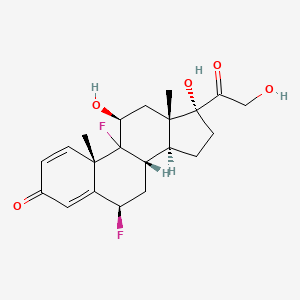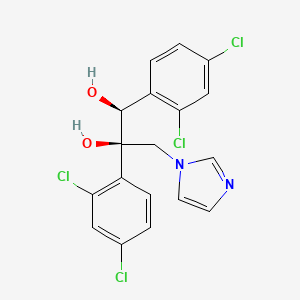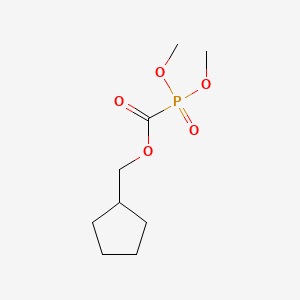
Phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide is a chemical compound with the molecular formula C9H17O5P. This compound is part of the phosphinecarboxylic acid family, which is known for its diverse applications in various fields such as chemistry, biology, and industry .
Méthodes De Préparation
The synthesis of phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with cyclopentylmethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into phosphinecarboxylic acid derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and other derivatives.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in coordination complexes, which can alter the activity of the metal and the overall complex. This interaction can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide can be compared with other similar compounds such as:
Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide: This compound has similar chemical properties but different functional groups, leading to variations in reactivity and applications.
Phosphinecarboxylic acid, dimethoxy-, phenyl ester, oxide:
The uniqueness of this compound lies in its specific functional groups and molecular structure, which confer distinct chemical properties and reactivity patterns .
Propriétés
Numéro CAS |
72304-83-7 |
|---|---|
Formule moléculaire |
C9H17O5P |
Poids moléculaire |
236.20 g/mol |
Nom IUPAC |
cyclopentylmethyl dimethoxyphosphorylformate |
InChI |
InChI=1S/C9H17O5P/c1-12-15(11,13-2)9(10)14-7-8-5-3-4-6-8/h8H,3-7H2,1-2H3 |
Clé InChI |
JFIMJVVUALEVAC-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(=O)OCC1CCCC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


